Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of oxathiin derivatives This compound is characterized by the presence of an oxathiin ring, which is a heterocyclic structure containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the oxathiin ring. One common method involves the cyclization of a suitable precursor containing both oxygen and sulfur functionalities under acidic or basic conditions. The phenyl group is then introduced through a Friedel-Crafts acylation reaction, followed by the esterification of the benzoic acid derivative to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxathiin ring to a more saturated form.
Substitution: The phenyl group and the ester group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The oxathiin ring and the phenyl group may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can be compared with other oxathiin derivatives and related compounds, such as:
Carboxine: A similar compound with a different substitution pattern on the oxathiin ring.
Pyrazole derivatives: Compounds with a similar heterocyclic structure but containing nitrogen atoms instead of sulfur.
Indole derivatives: Compounds with a similar aromatic ring system but different heteroatoms.
Biological Activity
Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C20H19NO4S
Molecular Weight: 369.4 g/mol
CAS Number: 1144464-84-5
The compound features an oxathiin ring system, which is known for its diverse reactivity and biological properties. The presence of the carbonyl and amino groups enhances its potential interactions with various biological targets.
This compound has been studied for its role as an inhibitor of histone methyltransferase EZH2. EZH2 is implicated in several cancers due to its role in epigenetic regulation. Inhibition of this enzyme may lead to reactivation of tumor suppressor genes and subsequent cancer cell apoptosis.
Key Findings on Biological Activity
-
Cancer Therapeutics:
- Studies indicate that compounds similar to this compound exhibit significant anti-cancer activity by targeting EZH2.
- The compound's structural features allow it to effectively bind to the active site of EZH2, thereby obstructing its activity.
-
Enzyme Inhibition:
- The compound has shown promise in inhibiting other enzymes involved in cancer progression. Its unique structural arrangement may provide synergistic effects that enhance its efficacy compared to simpler analogs.
Case Study 1: Inhibition of EZH2
A recent study evaluated the impact of this compound on EZH2 activity in vitro. The results demonstrated a dose-dependent inhibition of EZH2 with an IC50 value in the low micromolar range, indicating strong potential for therapeutic application against cancers characterized by aberrant EZH2 activity.
Case Study 2: Structural Activity Relationship (SAR)
Research into the SAR of related compounds highlighted that modifications to the oxathiin moiety significantly affected biological activity. Compounds with electron-withdrawing groups at specific positions on the oxathiin ring exhibited enhanced inhibitory effects on EZH2 compared to those without such modifications .
Summary of Biological Activities
Activity | Description |
---|---|
EZH2 Inhibition | Significant reduction in EZH2 activity; potential for cancer therapy |
Anticancer Properties | Induces apoptosis in cancer cell lines; reactivation of tumor suppressor genes |
Enzyme Interaction | Binds effectively to various enzymes; potential for broader therapeutic uses |
Properties
Molecular Formula |
C20H19NO4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 4-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H19NO4S/c1-2-24-20(23)15-8-10-16(11-9-15)21-19(22)17-18(26-13-12-25-17)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,21,22) |
InChI Key |
DJDHBNRZZHSFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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